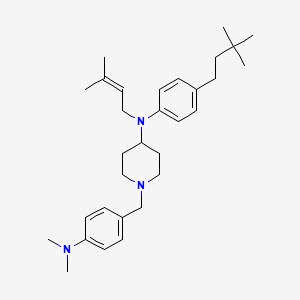

N-type calcium channel blocker-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H47N3 |

|---|---|

Molecular Weight |

461.7 g/mol |

IUPAC Name |

1-[[4-(dimethylamino)phenyl]methyl]-N-[4-(3,3-dimethylbutyl)phenyl]-N-(3-methylbut-2-enyl)piperidin-4-amine |

InChI |

InChI=1S/C31H47N3/c1-25(2)17-23-34(29-14-8-26(9-15-29)16-20-31(3,4)5)30-18-21-33(22-19-30)24-27-10-12-28(13-11-27)32(6)7/h8-15,17,30H,16,18-24H2,1-7H3 |

InChI Key |

DGAZXKNFOZWANF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN(C1CCN(CC1)CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)CCC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of N-type Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-type calcium channel blockers, with a focus on their molecular interactions, effects on cellular signaling, and the experimental methodologies used for their characterization.

Core Mechanism of Action: Attenuation of Neurotransmitter Release

N-type (Cav2.2) voltage-gated calcium channels are predominantly located on presynaptic nerve terminals and play a pivotal role in the initiation of synaptic transmission.[1] The fundamental mechanism of action for N-type calcium channel blockers is the inhibition of calcium influx into the presynaptic neuron upon the arrival of an action potential. This reduction in intracellular calcium concentration directly curtails the release of neurotransmitters into the synaptic cleft.[2]

The process of neurotransmitter release is a calcium-dependent event. Influx of Ca2+ through N-type channels acts as the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane.[2] N-type calcium channel blockers, by preventing this initial calcium signal, effectively uncouple neuronal excitation from neurotransmitter release.

Molecular Binding and Channel Gating Inhibition

N-type calcium channel blockers can be broadly categorized into peptide toxins and small molecules, each with distinct binding sites and inhibitory mechanisms on the channel's pore-forming α1B subunit.

-

ω-Conotoxins: Peptide toxins, such as ziconotide (ω-conotoxin MVIIA), are highly potent and selective blockers of N-type calcium channels.[3] These peptides are thought to physically occlude the outer pore of the channel, thereby preventing the passage of calcium ions.[4] Modeling studies of ω-conotoxin GVIA suggest that specific amino acid residues of the toxin protrude into the channel's selectivity filter.[5] This interaction can be stabilized by salt bridges with residues in the channel's pore loops.[5] The binding of ω-conotoxins is often of very high affinity, with dissociation constants (Kd) in the picomolar range.[1]

-

Small Molecule Blockers: This diverse group includes compounds like the investigational "N-type calcium channel blocker-1" and existing drugs such as amlodipine, which exhibits activity at N-type channels in addition to its primary L-type channel target.[6][7] Small molecules may bind at various sites on the channel. For instance, amlodipine's interaction with the N-type channel is critically dependent on a methionine residue (Met1295) in the IIIS5 transmembrane segment of the α1B subunit.[7] The blockade by these molecules can be voltage-dependent, with increased efficacy at more depolarized membrane potentials.[8]

The binding of a blocker to the N-type calcium channel alters its gating properties. This can manifest as a reduction in the probability of channel opening, a decrease in the duration of opening, or a stabilization of the inactivated state of the channel. Electrophysiological studies have shown that some blockers can also modulate the movement of the channel's voltage sensor.[9]

Downstream Signaling Pathway: The Synaptic Vesicle Fusion Cascade

The blockade of N-type calcium channels initiates a cascade of downstream effects, primarily centered on the disruption of synaptic vesicle exocytosis. The sequence of events is as follows:

-

Inhibition of Calcium Influx: An N-type calcium channel blocker binds to the channel, preventing the influx of Ca2+ into the presynaptic terminal upon membrane depolarization.

-

Lack of Synaptotagmin Activation: In the absence of a sufficient rise in local intracellular calcium, the synaptic vesicle protein synaptotagmin, which functions as the primary calcium sensor, remains in its inactive state.[3]

-

SNARE Complex Arrest: The calcium-bound form of synaptotagmin is necessary to trigger the full assembly and zippering of the SNARE complex. This complex, consisting of synaptobrevin on the vesicle membrane and syntaxin and SNAP-25 on the presynaptic plasma membrane, is the core machinery that drives membrane fusion.[10] Without calcium-activated synaptotagmin, the SNARE complex does not undergo the final conformational changes required to bring the vesicle and plasma membranes into close apposition for fusion.[6][11]

-

Prevention of Neurotransmitter Release: As vesicle fusion is inhibited, the release of neurotransmitters (e.g., glutamate, substance P, calcitonin gene-related peptide) into the synaptic cleft is prevented.[2] This leads to a reduction or complete blockage of signal transmission to the postsynaptic neuron.

The following diagram illustrates this signaling pathway:

Figure 1. Signaling pathway of N-type calcium channel-mediated neurotransmitter release and its inhibition.

Quantitative Data Presentation

The potency of various N-type calcium channel blockers can be compared using their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values.

| Compound | Blocker Type | Assay System | Potency (IC50/Kd) | Reference(s) |

| This compound | Small Molecule | IMR32 neuroblastoma cells | IC50: 0.7 µM | [6] |

| Ziconotide (ω-conotoxin MVIIA) | Peptide Toxin | Rat brain synaptosomes | Kd: 9 pM, 11 pM | [1] |

| ω-conotoxin GVIA | Peptide Toxin | Homology model of human Cav2.2 | Calculated IC50: 0.7 nM - 1.5 nM | [5] |

| Amlodipine | Small Molecule | Xenopus oocytes expressing Cav2.2 | IC50: 2.7 µM (at -60mV), 5.8 µM (at -100mV) | [7][8] |

| Nicardipine | Small Molecule | HEK293 cells expressing Cav2.1 | IC50: 7.5 µM | [12] |

Key Experimental Protocols

The characterization of N-type calcium channel blockers relies on a suite of specialized experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This "gold standard" technique directly measures the ionic currents flowing through N-type calcium channels in the membrane of a single cell.

Figure 2. Experimental workflow for whole-cell patch-clamp recording of N-type calcium channels.

Detailed Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293 cells stably expressing the α1B, β, and α2δ subunits of the human N-type calcium channel, or primary neurons) on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2 (as the charge carrier), 10 HEPES, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.[9]

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[13]

-

Recording Procedure:

-

Place the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Fill a micropipette with the internal solution and mount it on a micromanipulator.

-

Apply positive pressure and approach a target cell.

-

Upon contact, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 50 ms).

-

Record baseline currents, then perfuse the chamber with the external solution containing the N-type calcium channel blocker at various concentrations.

-

Record the inhibited currents at each concentration.

-

-

Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Fit the concentration-response data to a Hill equation to calculate the IC50.

Calcium Imaging with Fluorescent Indicators

This method allows for the measurement of intracellular calcium concentration changes in a population of cells in response to depolarization and subsequent channel blockade.

Detailed Methodology:

-

Cell Plating: Plate cells (e.g., IMR32 or SH-SY5Y neuroblastoma cells, which endogenously express N-type channels) in a 96-well or 384-well microplate.

-

Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 5 µM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[14]

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[4][14]

-

-

Assay Procedure:

-

Wash the cells with the physiological buffer to remove excess dye.

-

Add the buffer containing various concentrations of the N-type calcium channel blocker to the wells. To isolate N-type channel activity, an L-type channel blocker like nitrendipine (5 µM) can be included.[6]

-

Place the plate in a fluorescence plate reader.

-

Monitor the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4).

-

Stimulate the cells to depolarize and open the calcium channels by adding a high-potassium solution (e.g., final concentration of 50-90 mM KCl).

-

Record the peak fluorescence intensity following stimulation.

-

-

Data Analysis: The drug's effect is expressed as the percentage of the potassium-evoked change in fluorescence in drug-treated cells compared to control (vehicle-treated) cells. Calculate the IC50 from the concentration-response curve.[6]

Neurotransmitter Release Assay from Synaptosomes

This ex vivo technique uses isolated nerve terminals (synaptosomes) to directly measure the release of neurotransmitters.

Detailed Methodology:

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES buffer).

-

Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.

-

The resulting P2 pellet, which is enriched in synaptosomes, is resuspended in a physiological buffer.

-

-

Release Experiment:

-

Aliquot the synaptosome suspension and pre-incubate with various concentrations of the N-type calcium channel blocker or vehicle control.

-

Initiate neurotransmitter release by depolarizing the synaptosomes with an elevated potassium concentration (e.g., 40-50 mM KCl) in the presence of CaCl2.

-

After a short incubation period (e.g., 2-5 minutes), terminate the release by rapidly pelleting the synaptosomes via centrifugation.

-

Collect the supernatant, which contains the released neurotransmitters.

-

-

Neurotransmitter Quantification (e.g., Glutamate via HPLC):

-

Derivatize the amino acids in the supernatant with a fluorescent agent, such as o-phthalaldehyde (OPA).

-

Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Use a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.

-

Detect the fluorescent derivatives using a fluorescence detector.

-

Quantify the amount of released glutamate by comparing the peak area to a standard curve.

-

-

Data Analysis: Calculate the percentage inhibition of potassium-evoked glutamate release at each blocker concentration and determine the IC50.

References

- 1. researchgate.net [researchgate.net]

- 2. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bilz0r.atspace.com [bilz0r.atspace.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Two Coupled Conformational Changes That Activate the Munc18-1/Syntaxin-1 Complex [frontiersin.org]

- 7. Structural transitions in the synaptic SNARE complex during Ca2+-triggered exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SNARE conformational changes that prepare vesicles for exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. rupress.org [rupress.org]

- 11. embopress.org [embopress.org]

- 12. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

The Architecture of the N-type Calcium Channel: A Technical Guide for Researchers

The N-type calcium channel, a critical player in neuronal signaling and a key target for therapeutic development, is a complex molecular machine responsible for regulating calcium influx into neurons. This guide provides an in-depth exploration of its structure, function, and the experimental methodologies used to elucidate its intricate architecture.

Core Structure and Subunit Composition

The N-type calcium channel, also known as the Cav2.2 channel, is a heteromeric protein complex composed of a central pore-forming α1B subunit and several auxiliary subunits that modulate its function and cellular localization.[1] Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented, high-resolution views of the human Cav2.2 complex, revealing the precise arrangement of these subunits.[2][3]

The primary components of the N-type calcium channel are:

-

α1B Subunit (Cav2.2): This is the principal subunit that forms the ion-conducting pore and contains the voltage-sensing domains. It is a large protein with a molecular mass of approximately 262 kDa.[1] The α1B subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, responding to changes in membrane potential to open and close the channel pore. The pore itself is formed by the P-loops located between the S5 and S6 segments of each domain.[1]

-

α2δ Subunit: This subunit is encoded by a single gene and is post-translationally cleaved into an extracellular α2 peptide and a transmembrane δ peptide, which remain linked by a disulfide bond. The α2δ subunit plays a crucial role in the trafficking of the channel to the plasma membrane and modulates its biophysical properties.

-

β Subunit: This is an intracellular protein that binds to the α1 subunit. The β subunit is essential for trafficking the channel to the cell surface and also influences its gating kinetics. There are four different genes encoding β subunits (β1-β4), and various splice isoforms exist, leading to functional diversity of N-type channels.

While a γ subunit has been identified in the purified skeletal muscle calcium channel complex, its association with neuronal N-type channels is less established.

Quantitative Data on N-type Calcium Channel Subunits

| Subunit | Encoded by Gene(s) | Molecular Weight (approx.) | Cellular Location | Primary Function |

| α1B (Cav2.2) | CACNA1B | ~262 kDa | Plasma Membrane | Forms the ion pore, voltage sensing, gating |

| α2δ | CACNA2D1, CACNA2D2 | Plasma Membrane (extracellular and transmembrane) | Trafficking to the plasma membrane, modulation of channel properties | |

| β | CACNB1, CACNB2, CACNB3, CACNB4 | 52-72 kDa | Intracellular | Trafficking to the plasma membrane, modulation of gating |

High-Resolution Structural Insights from Cryo-Electron Microscopy

The determination of the human Cav2.2 channel structure by cryo-EM at resolutions of 3.0-3.1 Å has been a landmark achievement in understanding its function.[2] These studies have visualized the channel in both the apo (unbound) state and in complex with the pain therapeutic ziconotide.[2]

The cryo-EM structures reveal the intricate arrangement of the α1B, α2δ, and β subunits, providing a molecular basis for their interactions and functional roles. The pore domain is centrally located, surrounded by the four voltage-sensing domains. The auxiliary α2δ and β subunits are positioned in a way that allows them to influence the trafficking and gating of the pore-forming α1B subunit.

Experimental Protocols for Structural and Functional Characterization

Elucidating the structure and function of the N-type calcium channel requires a combination of sophisticated experimental techniques.

Cryo-Electron Microscopy (Cryo-EM) of the Human Cav2.2 Complex

The following outlines a general workflow for the structural determination of the human Cav2.2 complex using single-particle cryo-EM, based on published methodologies.[2][4]

Detailed Methodologies:

-

Protein Expression and Purification:

-

The cDNAs for the human Cav2.2 (α1B), α2δ-1, and a β subunit (e.g., β3) are co-expressed in a suitable cell line, such as HEK293 cells.

-

The channel complex is then solubilized from the cell membranes using detergents.

-

Purification is typically achieved through affinity chromatography (e.g., using a tag on one of the subunits) followed by size-exclusion chromatography to obtain a homogenous sample.[2]

-

-

Cryo-EM Grid Preparation:

-

A small volume of the purified protein solution is applied to a cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

The grid is blotted to create a thin film of the solution.

-

The grid is then rapidly plunged into liquid ethane, which vitrifies the water and preserves the protein complex in a near-native state.[5]

-

-

Cryo-EM Data Collection:

-

The vitrified grids are loaded into a high-end transmission electron microscope (e.g., a Titan Krios).

-

Micrographs are automatically collected using software like RELION.[2]

-

-

Image Processing and 3D Reconstruction:

-

The collected micrographs are processed to correct for beam-induced motion.

-

Individual particle images are picked and classified in 2D and 3D to select for high-quality particles.

-

A 3D reconstruction of the channel is generated and refined to high resolution.[2][6]

-

Finally, an atomic model of the N-type calcium channel is built into the cryo-EM density map.[2]

-

X-ray Crystallography

While cryo-EM has been highly successful for the N-type channel, X-ray crystallography is another powerful technique for determining protein structures. The general workflow is as follows:

Detailed Methodologies:

-

Protein Crystallization: This is often the most challenging step and involves screening a wide range of conditions (e.g., pH, salt concentration, precipitants) to find the optimal conditions for the protein to form well-ordered crystals.[7][8][9][10]

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is used to calculate an electron density map, into which an atomic model of the protein is built and refined.

Biophysical Characterization using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying the functional properties of ion channels.[11][12]

Key Biophysical Properties of N-type Calcium Channels:

| Property | Typical Value(s) | Notes |

| Single-Channel Conductance | ~20-25 pS | Measured in the presence of Ba2+ as the charge carrier. |

| Voltage of Half-Activation (V1/2) | -20 to 0 mV | Can be modulated by the specific β subunit isoform present. |

| Voltage of Half-Inactivation (V1/2) | -80 to -40 mV | Also influenced by the associated β subunit. |

Signaling Pathways Involving the N-type Calcium Channel

N-type calcium channels are strategically located at presynaptic terminals, where they play a pivotal role in initiating neurotransmitter release.

Neurotransmitter Release Cascade

The influx of calcium through N-type channels triggers a cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft.[13] This process is mediated by the interaction of the channel with the SNARE protein complex.

Mechanism of SNARE Protein Interaction:

The intracellular loop between domains II and III of the α1B subunit contains a "synaptic protein interaction" or "synprint" site. This site directly binds to components of the SNARE complex, including syntaxin 1A and SNAP-25.[14] This physical interaction is thought to tether synaptic vesicles close to the calcium channels, ensuring a rapid and efficient response to calcium influx.[15][16]

Conclusion

The intricate structure of the N-type calcium channel, revealed through advanced techniques like cryo-EM, provides a deep understanding of its function in neuronal signaling. The modular composition of the channel, with its pore-forming α1B subunit and modulatory auxiliary subunits, allows for a fine-tuning of its activity. This detailed structural and functional knowledge is invaluable for researchers in neuroscience and drug development, paving the way for the design of more specific and effective therapeutics targeting N-type channels for the treatment of pain and other neurological disorders.

References

- 1. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMDB < EMD-31961 [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. MyScope [myscope.training]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. youtube.com [youtube.com]

- 12. Presynaptic calcium channels: specialized control of synaptic neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 14. scribd.com [scribd.com]

- 15. The SNARE complex in neuronal and sensory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SNARE protein - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the N-type Calcium Channel α1B Subunit (Cav2.2)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-type voltage-gated calcium channel, focusing on its core α1B subunit, also known as Cav2.2. N-type channels are critical players in neuronal signaling, primarily mediating the influx of calcium ions that trigger neurotransmitter release at presynaptic terminals.[1][2][3][4] Their pivotal role in processes such as pain perception and synaptic transmission has made them a significant target for therapeutic intervention.[2][5][6][7]

Molecular Architecture and Subunit Composition

The N-type calcium channel is a heteromultimeric protein complex. The central, pore-forming component is the α1B subunit (Cav2.2), which is encoded by the CACNA1B gene.[1][8] This subunit is a large polypeptide of approximately 2000 amino acid residues organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1] The S4 segment in each domain acts as the voltage sensor, while the loop between S5 and S6 from each of the four domains lines the channel pore.[1]

The function and trafficking of the α1B subunit are modulated by auxiliary subunits:

-

α2δ subunit: This subunit is a transmembrane protein that plays a crucial role in the trafficking of the channel to the plasma membrane and enhances its functional expression.[1][6][9]

-

β subunit: This intracellular protein is essential for chaperoning the α1 subunit to the cell membrane and significantly influences the channel's gating properties, such as activation and inactivation kinetics.[1][10][11] There are four known β subunit genes (β1-β4), and their differential association with the α1B subunit contributes to the functional diversity of N-type channels.[10][12]

-

γ subunit: While less is known about its specific role with N-type channels, in general, γ subunits are transmembrane proteins that can also modulate channel function.[1]

Core Function: Neurotransmitter Release

N-type calcium channels are predominantly localized at presynaptic nerve terminals and dendrites.[1][13] Their primary function is to couple neuronal depolarization, such as the arrival of an action potential, to the release of neurotransmitters.[1][14][15] The process unfolds as follows:

-

An action potential depolarizes the presynaptic membrane.

-

This change in membrane potential activates the voltage-sensing S4 segments of the Cav2.2 subunit.

-

The channel undergoes a conformational change, opening the pore.

-

Calcium ions (Ca²⁺) flow down their electrochemical gradient from the extracellular space into the presynaptic terminal.

-

The localized increase in intracellular Ca²⁺ concentration triggers the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane.[1]

-

Neurotransmitters, such as glutamate, GABA, acetylcholine, dopamine, and norepinephrine, are released into the synaptic cleft to signal to the postsynaptic neuron.[1]

Computational modeling suggests that the calcium influx through a single open N-type channel may be sufficient to trigger the fusion of a nearby synaptic vesicle.[15]

Biophysical and Pharmacological Properties

The functional characteristics of N-type channels can be quantified through electrophysiological recordings. These properties are crucial for understanding their physiological roles and for the development of targeted therapeutics.

Table 1: Biophysical Properties of N-type (Cav2.2) Channels

| Property | Description | Typical Values | Notes |

| Activation Threshold | The membrane potential at which the channel begins to open. | High-Voltage Activated (HVA) | Typically activates at depolarized potentials. |

| Half-Activation Potential (V₅₀) | The membrane potential at which half of the channels are activated. | Varies with β subunit co-expression. | Can be influenced by post-translational modifications.[10] |

| Inactivation | The process by which the channel closes despite continued depolarization. Can be voltage-dependent or calcium-dependent. | Rate and voltage-dependence are modulated by β subunits and alternative splicing.[10][12][16] | The β2a subunit, for instance, is associated with more slowly inactivating channels.[12] |

| Conductance | The measure of ion flow through the open channel. | Larger in comparison to some other calcium channels not involved in synaptic transmission.[15] | Allows for rapid and localized calcium influx. |

Table 2: Pharmacology of N-type (Cav2.2) Channels

| Agent | Class | Mechanism of Action | Therapeutic/Research Use |

| ω-conotoxins (e.g., GVIA, MVIIA) | Peptide Toxins | Potent and specific blockers of the channel pore. | Research tools for isolating N-type currents.[1][13] |

| Ziconotide (Prialt®) | Synthetic Peptide (ω-conotoxin MVIIA) | Blocks N-type channels in the spinal cord. | FDA-approved for the treatment of severe chronic pain via intrathecal administration.[1][2][6] |

| Gabapentinoids (Gabapentin, Pregabalin) | Small Molecules | Indirectly inhibit channel function by binding to the α2δ-1 subunit, reducing its trafficking to the membrane.[6] | Analgesics for neuropathic pain.[5][6] |

| Cilnidipine | Dihydropyridine | Dual antagonist of L-type and N-type calcium channels. | Antihypertensive agent.[17] |

| Opioids (e.g., Morphine) | GPCR Agonists | Inhibit N-type channel function via G-protein coupled receptor signaling. | Analgesia.[6][18] |

Regulation of N-type Channel Function

The activity of Cav2.2 is tightly regulated by various intracellular signaling pathways, allowing for the fine-tuning of neurotransmitter release.

G-Protein Modulation

A primary mechanism for the rapid inhibition of N-type channels is through their interaction with G-protein coupled receptors (GPCRs).[3][19] This modulation can occur through two main pathways:

-

Voltage-Dependent Pathway (Membrane-Delimited): This is the most common pathway. Upon GPCR activation, the Gβγ dimer dissociates from the Gα subunit and binds directly to the α1B subunit of the N-type channel.[3][19] This binding stabilizes the channel in a "reluctant" state, making it less likely to open upon depolarization.[20] This inhibition is characterized by a slowing of activation kinetics and a depolarizing shift in the voltage-dependence of activation.[19] Strong depolarization can cause the Gβγ subunit to unbind, leading to a relief of inhibition and a phenomenon known as prepulse facilitation.[19][20]

-

Voltage-Independent Pathway: This pathway is less well understood but involves diffusible second messengers and does not be relieved by strong depolarization.[21]

Figure 1: Voltage-dependent G-protein modulation of the N-type calcium channel.

Protein Kinase C (PKC)

Activation of Protein Kinase C (PKC) can counteract the inhibitory effects of G-proteins.[3][20] PKC phosphorylation of the N-type channel, likely on the I-II linker of the α1B subunit, can prevent the binding of Gβγ, thereby relieving the inhibition and enhancing calcium currents.[20] This creates a dynamic interplay where the channel's activity is balanced by both inhibitory (G-protein) and facilitatory (PKC) pathways.

Other Kinases and Interacting Proteins

-

Cyclin-dependent kinase 5 (Cdk5): Cdk5 phosphorylates the C-terminal domain of Cav2.2, which increases the channel's open probability and enhances calcium influx. This facilitates neurotransmitter release and alters presynaptic plasticity.[22]

-

SNARE Proteins: The intracellular loop between domains II and III of Cav2.2, known as the "synprint" region, directly binds to SNARE proteins like syntaxin and synaptotagmin, physically linking the channel to the vesicle release machinery.[22] Syntaxin 1A can also facilitate the G-protein modulation of the channel.[23]

-

Collapsin Response Mediator Protein-2 (CRMP-2): CRMP-2 associates with Cav2.2 and increases its surface expression and current density, thereby modulating neurotransmitter release.[24]

Role in Pathophysiology: Pain Signaling

N-type calcium channels are key mediators of nociceptive (pain) signaling in the spinal cord.[7][25] They are highly expressed in the presynaptic terminals of primary sensory neurons in the dorsal horn of the spinal cord.[5] Upon transmission of a pain signal, these channels open, leading to the release of pro-nociceptive neurotransmitters and neuropeptides like glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][6][7]

The critical role of Cav2.2 in pain has been validated by several lines of evidence:

-

Genetic ablation of Cav2.2 channels in mice leads to reduced pain responses.[6]

-

The analgesic effects of opioids like morphine are partly mediated by the G-protein-coupled inhibition of N-type channels.[6]

-

Direct blockade of N-type channels with drugs like ziconotide provides potent analgesia.[1][6][7]

This makes the N-type channel a prime target for the development of novel analgesics, particularly for chronic and neuropathic pain states where these channels may be upregulated or sensitized.[2][5][18]

Figure 2: Role of the N-type channel in spinal nociceptive transmission.

Alternative Splicing: A Source of Functional Diversity

A single CACNA1B gene can produce multiple N-type channel isoforms through alternative splicing.[12][25] This process, where different exons of the gene are included or excluded from the final mRNA, is a key mechanism for generating functional diversity.[12] Splicing often occurs in the cytoplasmic regions of the channel, affecting its regulation and biophysical properties.[16]

For example:

-

II-III Loop: An alternatively spliced 21-amino acid exon in the II-III cytoplasmic loop affects the voltage-dependent inactivation of the channel. The inclusion or exclusion of this exon, combined with the type of associated β subunit, can fine-tune the channel's susceptibility to inactivation at resting membrane potentials.[12][16]

-

C-terminus: Splicing in the C-terminal region, involving the mutually exclusive exons 37a and 37b, creates channel isoforms with distinct properties. The exon 37a-containing isoform is highly enriched in nociceptive neurons and is specifically required for basal thermal nociception and the development of inflammatory and neuropathic pain.[25][26][27] This isoform also exhibits a lower activation threshold and greater open probability at more negative voltages.[26]

This cell-specific expression of different splice variants allows for the tailoring of N-type channel function to the specific physiological demands of different neuronal populations.[25]

Experimental Protocols for Studying N-type Channels

The characterization of N-type channel function relies on a variety of sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the biophysical and pharmacological properties of ion channels.

Objective: To record macroscopic N-type calcium currents from a cell expressing Cav2.2 channels.

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293 or tsA-201 cells) transiently or stably transfected with cDNAs for the Cav2.2 α1B subunit, along with desired auxiliary β and α2δ subunits. Alternatively, primary neurons (e.g., dorsal root ganglion neurons) that endogenously express N-type channels can be cultured.

-

Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (Bath): Contains a charge carrier for the calcium channel (typically Ba²⁺ or Ca²⁺ at 5-20 mM to enhance current amplitude and reduce calcium-dependent inactivation), physiological concentrations of other ions, a buffer (e.g., HEPES), and blockers for other conductances (e.g., Tetrodotoxin (TTX) to block sodium channels, and TEA/4-AP to block potassium channels).

-

Internal Solution (Pipette): Contains a primary salt (e.g., CsCl to block potassium channels from the inside), a calcium buffer (e.g., EGTA or BAPTA), ATP and GTP to support cellular processes, and a pH buffer (e.g., HEPES).

-

-

Recording:

-

Approach a cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration.

-

Clamp the cell's membrane potential at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed, ready-to-activate state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit channel opening and record the resulting inward currents.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and the effects of pharmacological agents on the recorded currents.

Figure 3: General workflow for a whole-cell patch-clamp experiment.

Immunoprecipitation and Western Blotting

Objective: To study the physical association between Cav2.2 and its interacting partners (e.g., auxiliary subunits, CRMP-2, SNARE proteins).

Methodology:

-

Protein Extraction: Lyse cells or tissue expressing the proteins of interest in a mild detergent buffer (e.g., containing Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., an anti-Cav2.2 antibody).

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the target protein and any associated proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by size using SDS-PAGE, transfer them to a membrane (e.g., PVDF or nitrocellulose), and probe the membrane with an antibody against the suspected interacting protein (the "co-IPed" protein). A positive band indicates a physical association between the two proteins.

Conclusion and Future Directions

The N-type calcium channel α1B subunit is a multifaceted protein that is fundamental to the rapid signaling characteristic of the nervous system. Its role as the primary gatekeeper for calcium-triggered neurotransmitter release places it at the heart of synaptic transmission. The intricate regulation of its function through G-proteins, protein kinases, auxiliary subunits, and alternative splicing provides a sophisticated mechanism for modulating neuronal output. The established link between Cav2.2 and pain signaling has already yielded a clinically significant analgesic in ziconotide and has validated this channel as a major therapeutic target.

Future research will likely focus on:

-

Developing subtype-selective inhibitors: Designing small molecules or biologics that can distinguish between different splice isoforms of Cav2.2 could lead to more targeted therapies with fewer side effects.

-

Elucidating the structural basis of modulation: High-resolution structural studies, such as cryo-electron microscopy, will continue to provide unprecedented insights into how auxiliary subunits, G-proteins, and drugs interact with the channel to modify its function.

-

Targeting protein-protein interactions: Disrupting the interactions between Cav2.2 and specific regulatory proteins (e.g., α2δ) offers an alternative strategy for modulating channel function, as exemplified by the mechanism of gabapentinoids.

A deeper understanding of the complex biology of the N-type calcium channel will undoubtedly pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders, from chronic pain to epilepsy and beyond.[2]

References

- 1. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]

- 3. Regulation of CaV2 calcium channels by G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. pnas.org [pnas.org]

- 7. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Functional exofacially tagged N-type calcium channels elucidate the interaction with auxiliary α2δ-1 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. physoc.org [physoc.org]

- 12. Alternative Splicing in the Cytoplasmic II–III Loop of the N-Type Ca Channel α1B Subunit: Functional Differences Are β Subunit-Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. N-type calcium channel: Significance and symbolism [wisdomlib.org]

- 15. neurosciencenews.com [neurosciencenews.com]

- 16. pnas.org [pnas.org]

- 17. Pharmacology of N-type Ca2+ channels distributed in cardiovascular system (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scitechdaily.com [scitechdaily.com]

- 19. Importance of voltage-dependent inactivation in N-type calcium channel regulation by G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of N-Type Calcium Channel Activity by G-Proteins and Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 21. elibrary.mediu.edu.my [elibrary.mediu.edu.my]

- 22. Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Differential Role of N-Type Calcium Channel Splice Isoforms in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Alternative splicing of the Cav2.2 subunit: a change in N-type calcium channel activity for which purpose? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Alternative splicing in the C-terminus of CaV2.2 controls expression and gating of N-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cav2.2 in Presynaptic Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated calcium channels (VGCCs) are fundamental to neuronal communication, acting as the critical link between electrical excitation and neurotransmitter secretion. Among these, the N-type calcium channel, or Cav2.2, holds a position of paramount importance at the presynaptic terminal. This technical guide provides an in-depth exploration of the multifaceted role of Cav2.2 in orchestrating neurotransmitter release. We will delve into the molecular architecture of the channel, its precise localization within the active zone, and its intricate interactions with the synaptic vesicle release machinery. Furthermore, this guide will present a comprehensive overview of the key signaling pathways that modulate Cav2.2 function, offering insights into the dynamic regulation of synaptic strength. Quantitative data on the biophysical properties and physiological contributions of Cav2.2 are systematically presented, alongside detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target this crucial ion channel.

Introduction: The Conductor of Synaptic Transmission

At the heart of chemical synaptic transmission lies the precise and rapid release of neurotransmitters from the presynaptic terminal. This process is initiated by the influx of calcium ions (Ca²⁺) through VGCCs in response to an action potential. Cav2.2, a high-voltage activated calcium channel, is a principal conduit for this Ca²⁺ influx at many synapses throughout the central and peripheral nervous systems.[1] Its strategic localization at the presynaptic active zone, in close proximity to docked synaptic vesicles, ensures a tight coupling between depolarization and exocytosis.[2] Dysregulation of Cav2.2 function has been implicated in a range of neurological disorders, including chronic pain, making it a significant target for therapeutic intervention.[3][4]

Molecular Architecture and Subunit Composition

The functional Cav2.2 channel is a heteromultimeric protein complex, typically composed of a primary pore-forming α1B subunit (encoded by the CACNA1B gene) and auxiliary α2δ and β subunits.[1]

-

α1B Subunit: This large polypeptide forms the central pore of the channel and contains the voltage sensor, selectivity filter, and gating apparatus. It is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment of each domain acts as the voltage sensor.

-

α2δ Subunit: This subunit is crucial for the proper trafficking and cell surface expression of the α1B subunit.[5] It also modulates the biophysical properties of the channel.

-

β Subunit: This intracellular protein interacts with the α1B subunit and plays a significant role in regulating channel trafficking, localization, and gating kinetics.

Cav2.2 at the Presynaptic Active Zone: A Symphony of Interactions

The precise localization and function of Cav2.2 at the presynaptic terminal are governed by a complex network of protein-protein interactions. These interactions are critical for tethering the channel near vesicle release sites and for modulating its activity.

The Core Release Machinery: SNARE Proteins

Cav2.2 channels are physically and functionally coupled to the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, which is essential for synaptic vesicle fusion.[6] This complex consists of:

-

Syntaxin-1A and SNAP-25: Target SNAREs (t-SNAREs) located on the presynaptic plasma membrane.

-

Synaptobrevin (VAMP): A vesicle-associated SNARE (v-SNARE) found on the synaptic vesicle membrane.

The direct interaction between Cav2.2 and the SNARE proteins is thought to physically link the source of Ca²⁺ influx with the fusion machinery, thereby ensuring rapid and efficient neurotransmitter release.[6][7]

Scaffolding and Regulatory Proteins

A number of other presynaptic proteins interact with Cav2.2 to regulate its localization and function:

-

RIMs (Rab3-Interacting Molecules): These active zone scaffolding proteins bind to the C-terminus of Cav2.2 and are essential for tethering the channels at the presynaptic terminal.[8][9]

-

RIM-Binding Proteins (RIM-BPs): These proteins also interact with Cav2.2 and contribute to its localization and modulation.[6]

-

Collapsin Response Mediator Protein 2 (CRMP-2): This protein has been shown to interact with Cav2.2 and regulate its trafficking and function, thereby modulating neurotransmitter release.[2] Overexpression of CRMP-2 can increase Cav2.2 current density.[10]

-

Munc18: While its direct functional impact on Cav2.2 gating is still under investigation, Munc18 is a key regulator of SNARE-mediated fusion and its interaction with the release machinery is in close proximity to Cav2.2.[11]

Below is a diagram illustrating the key interactions of Cav2.2 at the presynaptic terminal.

Quantitative Analysis of Cav2.2 Function

The contribution and biophysical properties of Cav2.2 channels have been quantified in various neuronal preparations. The following tables summarize key quantitative data.

Table 1: Contribution of Cav2.2 to Presynaptic Ca²⁺ Influx and Neurotransmitter Release

| Synapse Type | Brain Region | Neurotransmitter | Contribution of Cav2.2 | Reference |

| Glutamatergic | Corticostriatal | Glutamate | ~50% of EPSP amplitude | [12] |

| Glutamatergic | Hippocampal (CA3-CA1) | Glutamate | Significant contributor alongside Cav2.1 | [13] |

| GABAergic | Hippocampal (CCK-positive interneurons) | GABA | Predominant Ca²⁺ source | [13] |

| Sensory Neurons | Dorsal Root Ganglion | CGRP | ~51-66% of total Ca²⁺ current | [10][14] |

| Cultured Hippocampal Neurons | Hippocampus | Mixed | ~30-50% of total Ca²⁺ influx | [15][16] |

Table 2: Biophysical Properties of Cav2.2 Channels

| Property | Value | Conditions | Reference |

| Single-Channel Conductance | 2.76 ± 0.24 pS | 2 mM external [Ca²⁺] | [6] |

| Activation Threshold | ~ -30 mV | Whole-cell patch clamp | [8] |

| Inactivation | Exhibits both fast and slow components | Voltage-clamp recordings | [5][12] |

| Activation Time Constant (at +10 mV) | ~13.7 ms (control), ~2.2 ms (with CRMP-2 overexpression) | Whole-cell patch clamp in DRG neurons | [10] |

Table 3: Modulation of Cav2.2 Channel Activity

| Modulator | Effect on Current Amplitude | Effect on Kinetics | Reference |

| G-protein (Gβγ) | Inhibition | Slower activation, rightward shift in V-I curve | [16][17] |

| Protein Kinase C (PKC) | Enhancement | Faster inactivation | [2][18] |

| Cyclin-dependent kinase 5 (Cdk5) | Enhancement | Increased channel open probability | [5] |

| CRMP-2 (overexpression) | Increase | Faster activation | [10] |

| PTGDS, TMEM223, Grina/TMBIM3 | Suppression (~50-67%) | Variable | [17][18] |

Signaling Pathways Modulating Cav2.2

The activity of Cav2.2 channels is dynamically regulated by various intracellular signaling pathways, allowing for fine-tuning of neurotransmitter release and synaptic plasticity.

G-Protein Coupled Receptor (GPCR) Signaling

A major pathway for the modulation of Cav2.2 is through the activation of GPCRs.[17] Upon ligand binding, the receptor activates a heterotrimeric G-protein, leading to the dissociation of the Gβγ dimer from the Gα subunit. The Gβγ dimer can then directly bind to the Cav2.2 channel, inducing a "reluctant" gating mode characterized by a depolarized voltage dependence of activation and slower activation kinetics.[16][17] This results in an overall inhibition of Ca²⁺ influx. A strong depolarizing prepulse can transiently relieve this inhibition, a phenomenon known as prepulse facilitation.

Phosphorylation by Protein Kinases

Phosphorylation is another key mechanism for regulating Cav2.2 channel activity.

-

Protein Kinase C (PKC): Activation of PKC can lead to the phosphorylation of the Cav2.2 α1B subunit, resulting in an enhancement of current amplitude and an acceleration of current inactivation.[2][18][19] This can counteract the inhibitory effects of G-protein modulation.

-

Cyclin-dependent kinase 5 (Cdk5): Cdk5-mediated phosphorylation of Cav2.2 has been shown to enhance Ca²⁺ influx by increasing the channel's open probability.[5] This, in turn, facilitates neurotransmitter release.

Experimental Protocols

Studying the function and regulation of Cav2.2 requires a combination of electrophysiological, biochemical, and imaging techniques. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Recording of Cav2.2 Currents

This technique allows for the direct measurement of Ca²⁺ currents through Cav2.2 channels in isolated neurons or heterologous expression systems.

Objective: To record and characterize whole-cell Cav2.2 currents.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

-

Borosilicate glass capillaries for patch pipettes

-

External (extracellular) solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

Specific Cav2.2 blocker (e.g., ω-conotoxin GVIA) to isolate N-type currents.

Procedure:

-

Prepare neuronal cultures or transfected cells expressing Cav2.2 channels.

-

Pull patch pipettes from borosilicate glass and fire-polish the tips to a resistance of 2-5 MΩ.

-

Fill the pipette with internal solution and mount it on the headstage.

-

Approach a cell under visual control and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Apply a series of voltage steps (e.g., from a holding potential of -80 mV to test potentials from -60 mV to +60 mV in 10 mV increments) to elicit and record ionic currents.

-

To isolate Cav2.2 currents, apply a specific blocker like ω-conotoxin GVIA and subtract the remaining current from the total current.

-

Analyze the current-voltage relationship, activation and inactivation kinetics, and modulation by drugs or other compounds.

Co-Immunoprecipitation (Co-IP) of Cav2.2 and Interacting Proteins

Co-IP is used to identify and confirm protein-protein interactions.

Objective: To determine if a protein of interest interacts with Cav2.2 in a cellular context.

Materials:

-

Cell or tissue lysate containing the proteins of interest.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody specific to Cav2.2.

-

Protein A/G-agarose or magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Lyse cells or tissue in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against Cav2.2 overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and Cav2.2.

Imaging of Presynaptic Calcium Influx

This method allows for the visualization and quantification of Ca²⁺ dynamics in presynaptic terminals.

Objective: To measure changes in presynaptic Ca²⁺ concentration in response to neuronal activity.

Materials:

-

Fluorescence microscope with a high-speed camera.

-

Neuronal cultures.

-

Genetically encoded calcium indicator (GECI) such as GCaMP, or a chemical Ca²⁺ indicator dye like Fura-2 AM.

-

Transfection reagents (for GECIs).

-

Field stimulation electrodes.

-

Imaging buffer (e.g., Tyrode's solution).

Procedure:

-

Transfect neurons with a GECI or load them with a chemical Ca²⁺ indicator.

-

Place the coverslip with the neurons in an imaging chamber on the microscope stage and perfuse with imaging buffer.

-

Identify presynaptic boutons for imaging.

-

Acquire a baseline fluorescence measurement.

-

Stimulate the neurons with a defined electrical stimulus (e.g., a single action potential or a train of action potentials).

-

Record the changes in fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the presynaptic Ca²⁺ transient.

Role in Disease and as a Drug Target

Given its critical role in neurotransmission, particularly in pain pathways, Cav2.2 has emerged as a major target for drug development.[3][4]

-

Chronic Pain: Cav2.2 channels are highly expressed in nociceptive neurons in the dorsal root ganglia and play a crucial role in transmitting pain signals to the spinal cord.[10] Blockade of Cav2.2 channels can produce potent analgesia.

-

Ziconotide (Prialt®): A synthetic version of a cone snail toxin (ω-conotoxin MVIIA), is a highly selective Cav2.2 blocker that is approved for the treatment of severe chronic pain.[1]

The development of novel, state-dependent Cav2.2 blockers that preferentially target channels in hyperactive neurons is an active area of research, aiming to improve therapeutic efficacy and reduce side effects.[3]

Conclusion

The Cav2.2 channel is a master regulator of presynaptic neurotransmitter release. Its intricate network of interactions with the core synaptic machinery, coupled with its dynamic modulation by intracellular signaling pathways, allows for the precise control of synaptic strength. A thorough understanding of the molecular and cellular mechanisms governing Cav2.2 function is essential for elucidating the fundamental principles of synaptic transmission and for the development of novel therapeutics for a range of neurological disorders. This guide provides a comprehensive foundation for researchers and clinicians working on this vital ion channel.

References

- 1. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pubcompare.ai [pubcompare.ai]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Specific presynaptic functions require distinct Drosophila Cav2 splice isoforms [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 11. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alternative splicing of the Cav2.2 subunit: a change in N-type calcium channel activity for which purpose? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Presynaptic calcium channels: specialized control of synaptic neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Neurotransmitter release from semi-intact synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dash.harvard.edu [dash.harvard.edu]

- 19. "Slow" Voltage-Dependent Inactivation of CaV2.2 Calcium Channels Is Modulated by the PKC Activator Phorbol 12-Myristate 13-Acetate (PMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Analgesic Era: A Technical Guide to the Discovery and History of N-Type Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-type (Cav2.2) voltage-gated calcium channel stands as a pivotal target in modern neuropharmacology, primarily due to its critical role in neurotransmission and pain signaling.[1][2] Found predominantly in the central and peripheral nervous systems, these channels are key regulators of neurotransmitter release at presynaptic terminals.[3][4] Their blockade offers a powerful, non-opioid mechanism for the management of chronic and neuropathic pain. This technical guide provides an in-depth exploration of the discovery and history of N-type calcium channel blockers, detailing the seminal scientific breakthroughs, key molecular players, and the evolution of experimental methodologies that have paved the way for novel analgesic therapies.

The Dawn of Discovery: From Channel Subtypes to a "Neuronal" Current

The journey to targeting N-type calcium channels began with the fundamental understanding of voltage-gated calcium channel diversity. In the mid-1980s, Richard Tsien's laboratory at Yale University was instrumental in classifying distinct types of calcium currents in sensory neurons based on their biophysical and pharmacological properties.[5] Their work distinguished between Low-Voltage-Activated (LVA) or T-type channels and High-Voltage-Activated (HVA) channels.[5] Further pharmacological dissection of HVA currents using dihydropyridines, which selectively block L-type channels, revealed a remaining, distinct current in neuronal cells.[5] This current was neither L-type nor T-type, leading to its designation as "N-type " for "N euronal" and "N on-L-type".[5] This foundational discovery opened a new avenue for neuropharmacological research, suggesting a novel target for modulating neuronal function.

The Venomous Breakthrough: ω-Conotoxins as Molecular Probes

A significant leap forward in N-type channel research came from an unlikely source: the venom of marine cone snails of the genus Conus.[6] These predatory mollusks produce a complex cocktail of short, disulfide-rich peptides known as conotoxins to paralyze their prey.[7] Scientists, intrigued by the potent neurotoxic effects of these venoms, began to investigate their molecular targets.[8]

In the late 1980s, researchers discovered that a specific peptide from the venom of Conus geographus, named ω-conotoxin GVIA , potently and irreversibly blocked N-type calcium channels.[4] This discovery was revolutionary, providing the first highly selective pharmacological tool to isolate and study N-type channel function.[4] Subsequently, another conotoxin, ω-conotoxin MVIIA , isolated from Conus magus, was identified as a potent and selective N-type channel blocker.[7] Unlike ω-conotoxin GVIA, the block by ω-conotoxin MVIIA was reversible, making it a more attractive candidate for therapeutic development.[9] These ω-conotoxins became indispensable molecular probes for characterizing the distribution, function, and structure of N-type calcium channels.

From Toxin to Therapy: The Development of Ziconotide

The therapeutic potential of blocking N-type calcium channels for pain relief was a logical extension of their role in neurotransmitter release within nociceptive pathways. The journey from a cone snail toxin to a clinically approved drug is exemplified by the development of ziconotide (Prialt®), the synthetic equivalent of ω-conotoxin MVIIA.[10]

Recognizing the potent analgesic properties of ω-conotoxin MVIIA in preclinical models of pain, extensive research and clinical trials were undertaken. A major hurdle in its development was the peptide's inability to cross the blood-brain barrier, necessitating direct administration into the cerebrospinal fluid.[8] This led to the development of an intrathecal delivery system.[8] In 2004, ziconotide received FDA approval for the management of severe chronic pain in patients for whom other treatments are ineffective or not tolerated.[10][11] The story of ziconotide is a landmark in drug discovery, demonstrating the power of natural products in identifying novel therapeutic targets and developing first-in-class medicines.

The Rise of Small Molecules and Dual-Channel Blockers

While the clinical success of ziconotide validated the N-type calcium channel as a therapeutic target, its intrathecal route of administration and potential for side effects spurred the search for orally available, small-molecule N-type channel blockers.[12] This has been a challenging endeavor due to the difficulty in achieving high selectivity and favorable pharmacokinetic profiles.

In parallel, the concept of dual-channel blockade has emerged as a promising therapeutic strategy. Cilnidipine , a dihydropyridine derivative, is a notable example, exhibiting blocking activity against both L-type and N-type calcium channels.[13][14] This dual action is thought to provide antihypertensive effects through L-type channel blockade in vascular smooth muscle, while the N-type channel blockade contributes to a reduction in sympathetic nerve activity, potentially offering organ-protective benefits.[15]

Quantitative Analysis of N-Type Calcium Channel Blockers

The potency and selectivity of N-type calcium channel blockers are critical parameters in their development. The following table summarizes key quantitative data for seminal and representative compounds.

| Compound | Type | Target(s) | IC50 | Kd | Notes |

| ω-Conotoxin GVIA | Peptide | N-type (Cav2.2) | 9.72 pM[16] | 5.28 pM[16] | Irreversible blocker. Used as a research tool. |

| Ziconotide (ω-Conotoxin MVIIA) | Peptide | N-type (Cav2.2) | ~3 nM[17] | - | Reversible blocker. Approved for intrathecal use. |

| Cilnidipine | Small Molecule | N-type (Cav2.2) & L-type | 51.2 nM (N-type)[14][18] | - | Dual L/N-type blocker. Used as an antihypertensive. |

| N-type calcium channel blocker-1 | Small Molecule | N-type (Cav2.2) | 0.7 µM | - | Orally active analgesic agent in preclinical studies. |

Pharmacokinetics of N-Type Calcium Channel Blockers

The clinical utility of N-type calcium channel blockers is heavily influenced by their pharmacokinetic properties. The table below provides a comparative overview of key pharmacokinetic parameters for ziconotide and cilnidipine.

| Compound | Administration Route | Bioavailability | Half-life | Clearance | Volume of Distribution |

| Ziconotide | Intrathecal | N/A | 4.5 hours (in CSF)[19] | 0.26 mL/min (in CSF)[19] | 99 mL (in CSF)[19] |

| Cilnidipine | Oral | ~13%[20] | ~2 hours (initial) | - | Higher in liver and kidneys[20] |

Key Experimental Protocols

The discovery and characterization of N-type calcium channel blockers have been underpinned by a suite of sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the functional effects of blockers on N-type calcium channels.

-

Cell Preparation: Human embryonic kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the subunits of the human N-type calcium channel (α1B, α2δ, and β).

-

Recording Solution: The external solution typically contains Ba2+ or Ca2+ as the charge carrier, while the internal pipette solution contains a cesium-based solution to block potassium channels.

-

Voltage Protocol: To elicit N-type channel currents, a depolarizing voltage step is applied from a negative holding potential. A typical protocol involves holding the cell at -80 mV and applying a depolarizing pulse to +10 mV for 20-50 ms.[2]

-

Data Analysis: The inhibitory effect of a compound is determined by measuring the reduction in the peak current amplitude in the presence of the blocker compared to the control. IC50 values are calculated by fitting the concentration-response data to a logistic equation.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for the N-type calcium channel.

-

Radioligand: [125I]ω-conotoxin GVIA is a commonly used radioligand due to its high affinity and selectivity for N-type channels.[21][22]

-

Membrane Preparation: Crude membranes are prepared from rat brain tissue or from cells expressing recombinant N-type channels.[21]

-

Assay Procedure: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[21]

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a gamma counter.[21]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Animal Models of Neuropathic Pain

To assess the in vivo efficacy of N-type calcium channel blockers as analgesics, various animal models of neuropathic pain are employed.

-

Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve of a rat with four chromic gut sutures.[3][23][24] This procedure induces a peripheral neuropathy characterized by thermal hyperalgesia and mechanical allodynia in the ipsilateral hind paw.[23][24]

-

Spinal Nerve Ligation (SNL) Model: In this model, the L5 and L6 spinal nerves of a rat are tightly ligated.[6][10][19][25] This results in a more localized and consistent nerve injury, leading to robust and long-lasting mechanical allodynia and thermal hyperalgesia.[19][25]

-

Behavioral Testing:

-

Von Frey Test: This test is used to measure mechanical allodynia. Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[19][26]

-

Hargreaves Test: This test is used to assess thermal hyperalgesia. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[20][26][27]

-

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of GPCR-Mediated Modulation of N-Type Calcium Channels

N-type calcium channels are subject to complex modulation by G-protein coupled receptors (GPCRs), which is a key mechanism for regulating neurotransmitter release.

Caption: GPCR modulation of N-type calcium channels.

Experimental Workflow for the Discovery of Novel Conotoxins

The discovery of new conotoxins with therapeutic potential follows a multi-step workflow that integrates modern 'omics' technologies.

Caption: Modern workflow for conotoxin discovery.

Conclusion

The discovery and development of N-type calcium channel blockers represent a remarkable success story in translational neuroscience. From the initial characterization of a distinct neuronal calcium current to the isolation of potent peptide blockers from cone snail venom and the eventual clinical approval of ziconotide, this journey has provided a fundamentally new approach to pain management. The ongoing research into small-molecule blockers and dual-channel inhibitors continues to build upon this legacy, promising a future with more diverse and accessible therapeutic options for patients suffering from chronic pain and other neurological disorders. The continued exploration of the vast and complex pharmacology of N-type calcium channels will undoubtedly unveil further opportunities for therapeutic innovation.

References

- 1. rupress.org [rupress.org]

- 2. Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. Proteo-Transcriptomic Analysis of the Venom Gland of the Cone Snail Cylinder canonicus Reveals the Origin of the Predatory-Evoked Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. criver.com [criver.com]

- 7. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdbneuro.com [mdbneuro.com]

- 11. Various Conotoxin Diversifications Revealed by a Venomic Study of Conus flavidus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N,N-dialkyl-dipeptidylamines as novel N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of N-type calcium channel activity by G-proteins and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tus.elsevierpure.com [tus.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. Characteristics of specific 125I-omega-conotoxin GVIA binding in rat whole brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characteristics of specific 125I-omega-conotoxin GVIA binding and 125I-omega-conotoxin GVIA labeling using bifunctional crosslinkers in crude membranes from chick whole brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]

- 25. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 26. maze.conductscience.com [maze.conductscience.com]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-Type Calcium Channel Blockers

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of N-type (CaV2.2) calcium channel blockers. N-type calcium channels are critical regulators of neurotransmitter release at presynaptic terminals, particularly within nociceptive pathways.[1][2][3][4] Their targeted inhibition represents a key strategy for the development of potent analgesics for chronic and neuropathic pain.[4][5] This document details the synthetic pathways for both small-molecule and peptide-based N-type channel blockers, provides protocols for their biological evaluation, and illustrates the underlying signaling mechanisms.

Core Synthesis Pathways

The development of N-type calcium channel blockers has pursued two primary chemical modalities: small organic molecules designed for oral bioavailability and peptide-based inhibitors, often derived from natural toxins, which offer high potency and selectivity.

Small-Molecule Blockers: 4-Benzyloxyaniline Analogues

A prominent class of small-molecule N-type calcium channel blockers is based on a 4-benzyloxyaniline scaffold. These compounds have demonstrated significant efficacy in preclinical models of pain and epilepsy.[6][7][8] The synthesis generally involves a multi-step pathway focused on constructing a central piperidine ring functionalized with the key pharmacophoric elements.

A representative synthesis workflow for this class of compounds is outlined below. The process begins with the alkylation of a protected 4-aminopiperidine with a substituted benzyloxyaniline, followed by deprotection and coupling with an appropriate amino acid derivative to yield the final product.

Peptide-Based Blockers: Ziconotide (ω-conotoxin MVIIA)

Ziconotide is a synthetic version of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the Conus magus marine snail.[5] It is a potent and selective N-type calcium channel blocker used clinically for severe chronic pain.[5] Its synthesis is a complex undertaking achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which requires precise control over the formation of three distinct disulfide bridges that are essential for its biological activity.[9][10][11][12]

The synthesis involves the sequential coupling of Fmoc-protected amino acids onto a solid resin support. Cysteine residues that will form the disulfide bridges are protected with orthogonal protecting groups (e.g., Trt, Acm, Mob) to allow for their selective deprotection and subsequent oxidation to form the correct disulfide linkages.[9][10]

Quantitative Data Summary

The potency of N-type calcium channel blockers is typically assessed by their half-maximal inhibitory concentration (IC50) in in-vitro assays and their half-maximal effective dose (ED50) in in-vivo models of analgesia. The following table summarizes quantitative data for representative compounds.

| Compound Name/ID | Chemical Class | In Vitro Potency (IC50) | In Vivo Efficacy (ED50) | Assay/Model | Reference |

| Compound 11 | 4-Benzyloxyaniline | 0.67 µM | 6 mg/kg (iv) | IMR-32 Assay / Acetic Acid Writhing | [6][7] |

| Ziconotide | Peptide (ω-conotoxin) | Low nM range | N/A (Intrathecal) | Electrophysiology | [5] |

| L-Cysteine derivative 2a | Amino Acid Derivative | 0.63 µM | N/A | IMR-32 Assay | [13] |

| NP078585 | Diphenylpiperazine | Potent Blocker | Efficacious | N-type channel block / Inflammatory pain | [14] |

| NP118809 | Diphenylpiperazine | Potent Blocker | Efficacious | N-type channel block / Inflammatory pain | [14] |

Experimental Protocols

Synthesis Protocol: Ziconotide via Fmoc-SPPS

This protocol provides a generalized procedure based on common methods described in the literature.[9][10][11] Specific protecting group strategies and cyclization conditions may vary.

-

Resin Preparation: Start with a Fmoc-Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin using a solution of 20% piperidine in DMF.

-